Benzenecarbothioic acid, 4-nitro-, S-ethyl ester
Overview
Description
Benzenecarbothioic acid, 4-nitro-, S-ethyl ester is an organic compound with the molecular formula C9H9NO3S and a molecular weight of 211.24 g/mol. This compound is characterized by the presence of a benzenecarbothioic acid core with a nitro group at the 4-position and an ethyl ester functional group attached to the sulfur atom. It is a derivative of benzenecarbothioic acid and is used in various chemical applications.
Preparation Methods
The synthesis of benzenecarbothioic acid, 4-nitro-, S-ethyl ester typically involves the esterification of benzenecarbothioic acid derivatives. One common method is the reaction of benzenecarbothioic acid with ethanol in the presence of a suitable catalyst, such as sulfuric acid, to form the ethyl ester. The reaction conditions often include refluxing the mixture to ensure complete conversion .
Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to achieve higher yields and purity. These methods are designed to be scalable and cost-effective for large-scale production.
Chemical Reactions Analysis
Benzenecarbothioic acid, 4-nitro-, S-ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of the nitro group can lead to the formation of corresponding amines.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles such as amines or alcohols.
Scientific Research Applications
Benzenecarbothioic acid, 4-nitro-, S-ethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in various organic transformations.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development, particularly in the design of novel antimicrobial and anticancer agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of benzenecarbothioic acid, 4-nitro-, S-ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis to release the active benzenecarbothioic acid derivative. These interactions can modulate biological pathways and lead to various physiological effects .
Comparison with Similar Compounds
Benzenecarbothioic acid, 4-nitro-, S-ethyl ester can be compared with other similar compounds, such as:
Benzenecarbothioic acid, S-methyl ester: This compound has a methyl ester group instead of an ethyl ester group, resulting in different reactivity and physical properties.
Benzenecarbothioic acid: The parent compound without the nitro or ester groups, which has different chemical behavior and applications.
Benzenecarbothioic acid, 4-nitro-, S-methyl ester: Similar to the ethyl ester derivative but with a methyl group, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
S-ethyl 4-nitrobenzenecarbothioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3S/c1-2-14-9(11)7-3-5-8(6-4-7)10(12)13/h3-6H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUSVOYGBFETNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407510 | |
Record name | Benzenecarbothioic acid, 4-nitro-, S-ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24524-95-6 | |
Record name | Benzenecarbothioic acid, 4-nitro-, S-ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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